6-Fluoro-2-azaspiro[3.3]heptane
Overview
Description
6-Fluoro-2-azaspiro[33]heptane is a synthetic organic compound characterized by a spirocyclic structure containing a nitrogen atom and a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of a suitable spirocyclic precursor, followed by the introduction of the fluorine atom. The key steps include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate starting materials. For example, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic core.
Fluorination: The introduction of the fluorine atom is often carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions typically involve low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods. One approach is a two-step process that avoids the use of protecting groups, making it more efficient and environmentally friendly . This method involves the formation of the spirocyclic core followed by direct fluorination.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
6-Fluoro-2-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly in the development of new antibiotics and antiviral agents.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Studies: The compound is used in studies to understand the interactions between spirocyclic compounds and biological targets, providing insights into their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The spirocyclic structure provides rigidity, which can influence the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound has an oxygen atom in place of the fluorine atom, leading to different chemical properties and reactivity.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound contains an additional nitrophenyl group, which can significantly alter its chemical behavior and applications.
Uniqueness
6-Fluoro-2-azaspiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The spirocyclic structure adds to its uniqueness, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-fluoro-2-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFANHNHZOIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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